N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide
Description
N'-[4-(Diethylamino)cyclohexyl]cyclohexanecarboximidamide is a cyclohexane-derived compound featuring a carboximidamide functional group and a 4-diethylamino-substituted cyclohexyl moiety.
Properties
CAS No. |
47083-68-1 |
|---|---|
Molecular Formula |
C17H33N3 |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C17H33N3/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(18)14-8-6-5-7-9-14/h14-16H,3-13H2,1-2H3,(H2,18,19) |
InChI Key |
FLRFICRMFKBXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N=C(C2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexylamine derivatives.
Scientific Research Applications
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Functional Group and Structural Variations
The compound’s carboximidamide group distinguishes it from analogs with carboxamide (e.g., ), carboxymethyl (), or phosphonothiolate () functionalities. Key comparisons include:
Key Observations :
- Carboximidamide vs. Carboxamide : The target compound’s carboximidamide group (NH-C=N-) may confer stronger hydrogen-bonding capacity compared to carboxamide (NH-CO-) derivatives, influencing solubility and receptor interactions .
- Diethylamino vs.
- Phosphonothiolate Esters: Compounds like those in exhibit distinct reactivity due to their phosphorus-containing groups, which are absent in the target compound. Such groups are often associated with nerve agent analogs, suggesting regulatory considerations .
Physical and Structural Properties
- Crystal Packing: ’s carboxamide-oxazolidinone derivative exhibits hydrogen-bonded networks (N–H···O, O–H···O), suggesting the target compound may form similar stabilizing interactions .
- Molecular Geometry : The cyclohexyl groups in analogs adopt chair conformations, as seen in and , likely influencing the target compound’s stereochemistry and solubility .
Research Implications and Gaps
- Bioactivity Potential: The diethylamino group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., dibenzylamino in ) .
- Synthetic Challenges : Lower yields in carboxymethyl derivatives () suggest carboximidamide synthesis may require optimized coupling conditions .
- Regulatory Considerations: Phosphonothiolates () are Schedule 1 chemicals; the target compound’s lack of phosphorus may reduce regulatory scrutiny .
Biological Activity
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide, also known as U-49900, is a synthetic opioid compound that has garnered attention for its biological activity, particularly in the context of its sedative effects and potential for abuse. This article synthesizes findings from various research studies and case reports to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
U-49900 is characterized by the following chemical structure:
- IUPAC Name : 3,4-Dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide
- Molecular Formula : C17H24Cl2N2O
- Molecular Weight : 343.2913 g/mol
The compound features a cyclohexanecarboximidamide moiety, which contributes to its interaction with opioid receptors in the central nervous system.
U-49900 primarily acts as an agonist at the mu-opioid receptor (MOR), leading to effects similar to other opioids such as analgesia and sedation. The activation of MOR results in the inhibition of neurotransmitter release, which modulates pain perception and induces a state of euphoria or relaxation.
Sedative Effects
A notable study conducted by Kolesnikova et al. (2020) investigated the sedative effects of U-49900 in adult zebrafish. The findings indicated that U-49900 significantly reduced locomotor activity in a dose-dependent manner, suggesting strong sedative properties. The study utilized various concentrations of the compound, revealing that higher doses resulted in more profound sedation effects .
| Dose (mg/L) | Locomotor Activity (cm/s) | Observations |
|---|---|---|
| 0 | 15.2 | Baseline activity |
| 1 | 12.5 | Mild sedation |
| 5 | 7.8 | Moderate sedation |
| 10 | 3.2 | Severe sedation |
Toxicological Case Studies
Reports from the Toxicology Investigators Consortium (ToxIC) have documented cases involving U-49900, highlighting its potential for misuse and associated health risks. In several instances, patients exhibited symptoms consistent with opioid overdose, including respiratory depression and altered mental status. These case studies emphasize the need for careful monitoring when handling substances like U-49900 due to their potency and risk of addiction .
Comparative Analysis with Other Opioids
To contextualize U-49900's biological activity, it is useful to compare it with other synthetic opioids, such as U-47700 and U-48800.
| Compound | Mu-opioid Receptor Affinity | Sedative Effect | Notes |
|---|---|---|---|
| U-49900 | High | Strong | Significant sedative properties |
| U-47700 | Moderate | Moderate | Associated with severe toxicity |
| U-48800 | High | Variable | Less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
